molecular formula C24H31NO6S B2890505 Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 449190-24-3

Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2890505
CAS RN: 449190-24-3
M. Wt: 461.57
InChI Key: DMIZYYCXSLIGNH-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

A number of new heterocyclic compounds incorporating thiophene species have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .


Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds .


Chemical Reactions Analysis

Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, thiophene derivatives are known for their various therapeutic applications such as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .

Future Directions

Thiophene-based compounds continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiophene-containing compounds and studying their biological activities .

properties

IUPAC Name

ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6S/c1-5-28-17-13-15(14-18(29-6-2)21(17)30-7-3)22(26)25-23-20(24(27)31-8-4)16-11-9-10-12-19(16)32-23/h13-14H,5-12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIZYYCXSLIGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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